6-Bromohexylazanium;bromide
Description
Fundamental Principles of Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds (QACs), often referred to as "quats," are organic compounds with a positively charged polyatomic ion of the structure NR4+. mdpi.com The central nitrogen atom is bonded to four organic groups, which can be alkyl or aryl chains of varying complexity. mdpi.com This configuration results in a permanent positive charge on the nitrogen atom, making QACs cationic in nature. mdpi.com In their pure form, QACs are associated with a negatively charged ion, or anion, which is typically a halide such as chloride or bromide. diva-portal.org
The properties and applications of QACs are largely determined by the nature of the organic substituents and the associated anion. diva-portal.org These compounds are known for their diverse applications, including as surfactants, disinfectants, and phase transfer catalysts. mdpi.comchemicalsafetyfacts.org The effectiveness of a particular QAC often depends on achieving the right balance between its hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. mdpi.com
Significance of Halide Counterions in Alkylammonium Systems
In solution, the halide counterions can affect processes like micelle formation. icmp.lviv.ua For instance, studies have shown that bromide and chloride ions can influence the heat of dilution of certain alkylammonium compounds differently, which can be either endothermic or exothermic depending on the length of the hydrophobic portion of the molecule. icmp.lviv.ua The interaction between the counterion and the carbon atoms of the alkyl chains is also a key factor, with studies suggesting that iodide ions interact more strongly than chloride ions, particularly with longer alkyl chains. icmp.lviv.ua The presence and type of halide can also be critical in the synthesis of nanomaterials, where they can act as surface-active species influencing crystal growth and morphology. nih.govacs.org
Scope of Academic Inquiry into 6-Bromohexylazanium Bromide
Academic research on 6-bromohexylazanium;bromide and related compounds has explored their synthesis, physicochemical properties, and potential applications. The compound's molecular formula is C6H15Br2N, and its molecular weight is approximately 261.00 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C6H15Br2N |
| Molecular Weight | 261.00 g/mol |
Investigations into similar N-alkylammonium resorcinarene (B1253557) halides have utilized techniques like NMR spectroscopy to study halogen bonding in solution. beilstein-journals.org These studies have revealed that bromide anions can be involved in both hydrogen and halogen bonding, forming complex, ordered assemblies. beilstein-journals.org The flexibility of the alkyl chains, such as the hexyl groups in related structures, has been shown to be important in the formation of these self-assembled systems. beilstein-journals.org
Research has also delved into the thermodynamic aspects of alkylammonium halide adsorption, examining how the nature of the counterion influences surface properties. researchgate.net While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the broader research on alkylammonium halides provides a framework for understanding its potential behavior and areas for further investigation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromohexylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CC[NH3+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 6 Bromohexylazanium Bromide
Primary Synthetic Routes to 6-Bromohexylazanium Bromide
The synthesis of 6-bromohexylazanium bromide can be achieved through several reliable methods, primarily involving direct halogenation and amination or the quaternization of precursor molecules.
Direct Halogenation and Amination Methods
A prominent and straightforward method for synthesizing 6-bromohexylazanium bromide is through the direct reaction of a precursor amine with hydrobromic acid. One such synthesis involves treating 6-bromohexan-1-amine (B2437592) with 48% hydrobromic acid. The reaction mixture is typically stirred at room temperature for a couple of hours, after which the excess acid and water are removed under reduced pressure. The resulting crude product is then washed with diethyl ether to yield 6-bromohexylazanium bromide as a white solid with high yields, often reported to be around 94% to 98%.
An alternative starting material for this type of synthesis is 6-amino-1-hexanol (B32743). In this process, 6-amino-1-hexanol is added to 48% hydrobromic acid at a reduced temperature (0 °C) and then heated to 120 °C for 24 hours. Following the reaction, the solvent is evaporated, and the residue is washed and recrystallized to give the final product.
| Starting Material | Reagent | Reaction Conditions | Yield | Reference |
| 6-bromohexan-1-amine | 48% HBr | Room temperature, 2h | 94% | |
| 6-bromo-1-hexanamine | 48% HBr | Room temperature, 2h | 98% | |
| 6-amino-1-hexanol | 48% HBr | 0 °C to 120 °C, 24h | 91% |
Quaternization Reactions from Precursors
Quaternization reactions provide another significant pathway to 6-bromohexylazanium bromide and its derivatives. This method involves the reaction of a tertiary amine with an appropriate alkyl halide. While not a direct synthesis of the primary ammonium (B1175870) salt, this principle is fundamental in creating quaternary ammonium compounds derived from a 6-bromohexyl chain.
For instance, the synthesis of related structures, such as 1-(6-bromohexyl)-3-methylimidazolium bromide, is achieved by reacting 1-methylimidazole (B24206) with 1,6-dibromohexane (B150918). Similarly, various new quaternary ammonium salts have been synthesized by reacting different tertiary amines with 1,6-dibromohexane in acetonitrile (B52724) at room temperature. The synthesis of bis-quaternary ammonium salts often involves the reaction of an α,ω-dihaloalkane, like 1,6-dibromohexane, with an excess of a tertiary amine.
Functionalization and Derivatization of 6-Bromohexylazanium Bromide for Advanced Materials
The presence of a reactive bromo group and a charged ammonium head group makes 6-bromohexylazanium bromide a valuable precursor for creating functionalized materials with tailored properties.
Covalent Grafting onto Polymeric Matrices
The ability to covalently attach 6-bromohexylazanium bromide and its derivatives to polymer backbones is a key strategy in designing advanced materials. This functionalization can impart properties such as antimicrobial activity or enhanced thermal stability to the polymer. The synthesis of poly(ionic liquid)s, for example, can involve the polymerization of ionic liquid monomers derived from quaternization reactions. These monomers can then be grafted onto surfaces or integrated into polymer chains.
Integration into Supramolecular Assemblies and Hydrogels
The charged nature of the azanium group allows for its participation in non-covalent interactions, making it a suitable component for supramolecular assemblies and hydrogels. For example, pyridinium-containing polymers, which can be synthesized from precursors like 1-(6-bromohexyl)pyridinium bromide, have been used to form supramolecular hydrogels through host-guest interactions. These hydrogels can exhibit stimuli-responsive properties, making them attractive for applications in areas like controlled release and sensing.
Preparation of Modified Alkylammonium Conjugates
The reactivity of the bromo- group in 6-bromohexylazanium bromide allows for its use in the preparation of various modified alkylammonium conjugates. For example, it can be reacted with other molecules containing complementary reactive groups to form conjugates for specific applications. An example includes the synthesis of 6-azidohexylammonium bromide, where 1-azido-6-bromohexane (B1514530) is treated with ammonia, demonstrating the potential to introduce other functional groups. Furthermore, the synthesis of monomers like 6-bromohexyl-N,N-dimethyl-N-(tert-butoxycarbonyl)ammonium bromide showcases the creation of more complex building blocks for specialized polymers.
Mechanistic and Optimization Considerations in Synthesis
The synthesis of 6-bromohexyl-substituted quaternary ammonium bromides, such as (6-bromohexyl)trimethylammonium bromide, is most commonly accomplished by the N-alkylation of a tertiary amine with 1,6-dibromohexane. smolecule.com This reaction is a classic example of a nucleophilic aliphatic substitution, specifically an SN2 reaction. smolecule.com The process involves the nucleophilic attack of the tertiary amine on one of the primary carbon atoms of 1,6-dibromohexane, leading to the displacement of a bromide ion. chemicalbook.comwikipedia.org
A primary challenge in this synthesis is controlling the regioselectivity to prevent the formation of the di-quaternary ammonium salt, where a second molecule of the tertiary amine reacts at the other end of the hexyl chain. Achieving a high yield of the desired mono-quaternary product requires careful optimization of the reaction conditions.
Stereochemical Control and Regioselectivity
Regioselectivity: The selective synthesis of the mono-quaternary ammonium salt over the di-quaternary byproduct is a critical aspect of process optimization. The reaction of a tertiary amine with an α,ω-dihaloalkane like 1,6-dibromohexane is a consecutive reaction. The formation of the desired mono-quaternary salt is the first step, which can then react further to form the di-quaternary salt. To favor the formation of the mono-substituted product, a significant excess of 1,6-dibromohexane is often employed. This stoichiometric imbalance ensures that the tertiary amine is more likely to react with an unreacted molecule of 1,6-dibromohexane rather than the already formed mono-quaternary salt.
Stereochemical Control: In the synthesis of achiral quaternary ammonium salts like (6-bromohexyl)trimethylammonium bromide, where the tertiary amine (trimethylamine) is achiral, no new stereocenters are formed, and thus stereochemical control is not a factor. However, if a chiral tertiary amine is used as the starting material, the quaternization process can lead to the formation of a chiral quaternary ammonium salt. researchgate.netnih.gov
Generally, the quaternization of tertiary amines with alkyl halides proceeds with the retention of configuration at the nitrogen center, as the reaction does not involve the breaking of any bonds to the stereogenic nitrogen atom. researchgate.net However, many tertiary amines with a stereogenic nitrogen center undergo rapid pyramidal inversion at room temperature, leading to racemization. The formation of the quaternary ammonium salt "locks" the configuration of the nitrogen stereocenter, preventing further inversion. researchgate.netnih.gov For the synthesis of enantiomerically enriched quaternary ammonium salts, strategies such as using enantiopure starting materials or employing chiral auxiliaries are necessary. nih.govyoutube.com
Reaction Kinetics and Process Optimization
The rate of the N-alkylation reaction is influenced by several factors, including the nature of the reactants, the solvent, and the temperature. The reaction typically follows second-order kinetics, being first order in both the tertiary amine and the alkyl halide. magritek.com
Reaction Kinetics: The nucleophilicity of the tertiary amine plays a significant role in the reaction rate. Steric hindrance around the nitrogen atom can decrease its nucleophilicity and slow down the reaction. masterorganicchemistry.com The choice of solvent is also crucial; polar aprotic solvents are generally preferred as they can solvate the transition state, accelerating the reaction. magritek.com Monitoring the reaction progress, for instance by 1H NMR spectroscopy, allows for the determination of rate constants for the formation of the mono- and di-quaternary salts. nih.gov This data is invaluable for understanding the reaction mechanism and optimizing the process.
Process Optimization: To maximize the yield of the desired mono-quaternary ammonium bromide, several parameters can be adjusted. As mentioned, using a large excess of 1,6-dibromohexane is a key strategy. Additionally, controlling the reaction temperature and time is important. Lower temperatures can help to disfavor the second quaternization reaction, which typically has a higher activation energy. One representative protocol involves reacting 1,6-dibromohexane with aqueous trimethylamine (B31210) in ethanol (B145695) under reflux for 24–48 hours, yielding the product in 57–73% after recrystallization. smolecule.com The reaction can be monitored to determine the optimal time to stop the reaction, maximizing the concentration of the mono-quaternary product while minimizing the formation of the di-quaternary salt.
Table 1: Key Parameters for the Optimized Synthesis of (6-Bromohexyl)trimethylammonium Bromide
| Parameter | Condition | Rationale |
| Reactants | 1,6-dibromohexane and trimethylamine | Formation of the quaternary ammonium salt. |
| Stoichiometry | Excess of 1,6-dibromohexane | To favor mono-alkylation and minimize di-alkylation. |
| Solvent | Ethanol/Water | Provides a homogeneous reaction medium. smolecule.com |
| Temperature | Reflux | To increase the reaction rate. smolecule.com |
| Reaction Time | 24-48 hours | To allow for sufficient conversion to the desired product. smolecule.com |
| Purification | Recrystallization from acetonitrile | To isolate the pure mono-quaternary ammonium salt. smolecule.com |
Advanced Spectroscopic and Structural Characterization of 6 Bromohexylazanium Bromide and Derivatives
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of 6-bromohexylazanium bromide would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrational modes include:
N-H stretching: The N-H bonds of the primary ammonium (B1175870) group (-NH₃⁺) would give rise to broad and strong absorption bands in the region of 3000-3300 cm⁻¹.
C-H stretching: The stretching vibrations of the C-H bonds in the hexyl chain would appear as strong bands in the 2850-2960 cm⁻¹ region.
N-H bending: The bending vibrations of the N-H bonds are expected in the 1500-1650 cm⁻¹ range.
C-H bending: The scissoring and rocking vibrations of the methylene (B1212753) (-CH₂-) groups would be observed around 1465 cm⁻¹ and in the 720-725 cm⁻¹ region, respectively.
C-N stretching: The stretching vibration of the C-N bond is expected to appear in the 1000-1250 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration would give a characteristic absorption band in the lower frequency region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for 6-Bromohexylazanium Bromide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -N⁺H₃ | N-H stretch | 3000 - 3300 (broad, strong) |
| -CH₂- | C-H stretch | 2850 - 2960 (strong) |
| -N⁺H₃ | N-H bend | 1500 - 1650 |
| -CH₂- | C-H bend | ~1465 |
| C-N | C-N stretch | 1000 - 1250 |
| C-Br | C-Br stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy of 6-Bromohexylazanium bromide is primarily dictated by the electronic transitions available within its structure. The compound consists of a saturated alkyl chain, an azanium group (ammonium), and bromide ions. None of these components contain the conjugated π-systems or chromophores that typically lead to absorption in the near-UV (200-400 nm) and visible (400-800 nm) regions.
The primary electronic transitions expected for this molecule are σ → σ* and n → σ* transitions. The σ → σ* transitions associated with the C-C and C-H bonds of the hexyl chain require high energy and occur in the far-ultraviolet region, typically below 200 nm. The n → σ* transitions involving the non-bonding electrons of the nitrogen and bromine atoms also occur at shorter wavelengths. youtube.com The bromide counter-ion in aqueous solutions can exhibit charge-transfer-to-solvent (CTTS) bands, but these are also typically found in the deep UV region. science-softcon.de Consequently, a solution of pure 6-Bromohexylazanium bromide in a non-absorbing solvent like water or ethanol (B145695) is expected to be colorless and transparent, showing no significant absorbance peaks in the 200-800 nm range. sharif.edusharif.edu
Table 1: Expected UV-Vis Absorption Characteristics of 6-Bromohexylazanium Bromide
| Spectral Region | Wavelength Range | Expected Absorption | Associated Transitions |
|---|---|---|---|
| Visible | 400–800 nm | None | No available electronic transitions |
| Near-UV | 200–400 nm | Negligible | Tail-end of far-UV absorptions |
Photoluminescence (PL) Spectroscopy
Photoluminescence is a process where a substance absorbs photons (excitation) and then re-radiates photons (emission). This phenomenon is characteristic of molecules with specific electronic structures, such as those with extended π-conjugation or certain metal complexes. The 6-Bromohexylazanium bromide compound, being a simple saturated alkylammonium halide, lacks the necessary fluorophores to exhibit intrinsic photoluminescence under standard UV or visible light excitation.
However, alkylammonium halides, including those with long chains, are critical components in the synthesis and stabilization of highly luminescent materials like lead halide perovskite nanocrystals. mdpi.commdpi.com In these contexts, the alkylammonium cation serves as a surface ligand or a structural component that can modulate the electronic and optical properties of the luminescent material itself. mdpi.com For instance, the choice of the alkylammonium halide can influence the emission wavelength and photoluminescence quantum yield of the resulting nanocrystals. mdpi.comacs.org Therefore, while 6-Bromohexylazanium bromide is not luminescent on its own, its role in materials science can be significant in tuning the PL properties of other compounds.
Table 2: Expected Photoluminescence Properties of 6-Bromohexylazanium Bromide
| Property | Description |
|---|---|
| Intrinsic Emission | None. The molecule is not a fluorophore. |
| Excitation Wavelength | Not applicable for intrinsic emission. |
Terahertz (THz) Time Domain Spectroscopy for Hydration Dynamics
Terahertz (THz) time-domain spectroscopy is a powerful technique for studying the low-frequency collective motions in materials, particularly the hydrogen-bond network dynamics in water. This method is highly sensitive to how solutes perturb the surrounding water structure, making it ideal for investigating hydration dynamics.
When an ionic compound like 6-Bromohexylazanium bromide is dissolved in water, the ions disrupt the local hydrogen-bond network. The charged azanium headgroup and the bromide anions organize neighboring water molecules, forming a "dynamical hydration shell." Water molecules within this shell exhibit different collective vibrational and rotational dynamics compared to bulk water. THz spectroscopy can probe these changes on a picosecond timescale. The technique measures the complex dielectric function of the solution in the THz range, which is directly related to the collective motions of water molecules. By analyzing the change in THz absorption as a function of solute concentration, researchers can quantify the number of water molecules in the hydration shell and characterize the timescale of their dynamics. This provides insight into the extent and strength of the ion-water interactions.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry of 6-Bromohexylazanium bromide would focus on the analysis of the cation, 6-bromohexylazanium ([C₆H₁₅NBr]⁺). The molecular weight of this cation is approximately 180.06 g/mol (using ⁷⁹Br) and 182.06 g/mol (using ⁸¹Br). Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, all fragments containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity.
The fragmentation of the 6-bromohexylazanium cation under electron impact (EI) or other ionization methods would proceed through several predictable pathways:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen (the α-carbon) is highly favorable as it results in a resonance-stabilized iminium ion. For the 6-bromohexylazanium cation, this would involve the loss of a C₅H₁₀Br radical, leading to a fragment ion at m/z = 30 ([CH₂=NH₂]⁺). youtube.comlibretexts.org
Alkyl Chain Fragmentation: The long hexyl chain can fragment via the loss of neutral alkene molecules. A common pattern for alkyl chains is the appearance of clusters of peaks separated by 14 mass units (-CH₂-). libretexts.orgyoutube.com
Cleavage of the C-Br Bond: Homolytic cleavage of the C-Br bond would result in the loss of a bromine radical (Br•). This would produce a hexylazanium cation radical fragment.
McLafferty-type Rearrangements: While less common for simple amines, rearrangements involving hydrogen transfer could also occur, leading to characteristic odd-electron fragment ions.
Table 3: Predicted Key Fragments in the Mass Spectrum of the 6-Bromohexylazanium Cation
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 180 | 182 | [CH₃(CH₂)₅NH₂Br]⁺ | Molecular Ion (Cation) |
| 101 | - | [C₆H₁₄N]⁺ | Loss of HBr |
| 100 | - | [C₆H₁₂N]⁺ | Loss of Br• radical |
| 44 | - | [C₂H₆N]⁺ | Cleavage of alkyl chain |
X-ray Based Characterization Techniques
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray diffraction (XRD) is the definitive technique for analyzing the crystalline structure of solid materials. xos.com For a sample of 6-Bromohexylazanium bromide, XRD analysis would confirm its crystalline nature as opposed to being amorphous. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the compound's specific crystal phase. ncl.ac.ukmpg.de
Studies on similar long-chain n-alkylammonium bromides have shown that they typically crystallize in layered structures. rsc.org In these arrangements, the organic cations organize into bilayers with the alkyl chains interdigitated, and the polar ammonium headgroups form a plane that interacts with the bromide anions and, if present, water molecules of hydration. rsc.org The length of the alkyl chain dictates the layer spacing (d-spacing), which gives rise to a characteristic series of low-angle diffraction peaks corresponding to the (00l) planes.
An XRD analysis of 6-Bromohexylazanium bromide would allow for:
Phase Identification: Comparing the obtained pattern against a database to confirm the material's identity.
Crystallinity Assessment: Broad peaks indicate poor crystallinity or small crystallite size, while sharp peaks signify a well-ordered crystalline material.
Unit Cell Determination: Indexing the diffraction peaks allows for the determination of the crystal system (e.g., monoclinic, orthorhombic) and the lattice parameters (a, b, c, α, β, γ). mdpi.com
Table 4: Information Obtainable from XRD Analysis of 6-Bromohexylazanium Bromide
| Parameter | Description |
|---|---|
| Crystalline Nature | Confirmed by the presence of sharp diffraction peaks. |
| Crystal System & Lattice Parameters | Determined by indexing the diffraction pattern. |
| Phase Purity | Identification of any crystalline impurities, each producing its own unique pattern. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material's surface. An XPS analysis of 6-Bromohexylazanium bromide would provide detailed information about the carbon, nitrogen, and bromine present.
A survey scan would first identify the elements present, with expected peaks for C, N, and Br, along with adventitious carbon and oxygen from atmospheric exposure. High-resolution scans of each element's core level would provide chemical state information based on precise binding energies.
C 1s Spectrum: The carbon signal would be deconvoluted into at least three components: a primary peak around 284.8-285.0 eV for the C-C and C-H bonds of the alkyl chain, and two smaller, slightly shifted peaks at higher binding energies corresponding to the carbon atom bonded to nitrogen (C-N, ~286.5 eV) and the carbon atom bonded to bromine (C-Br, ~287.0 eV). researchgate.net
N 1s Spectrum: The nitrogen signal is expected to appear as a single, sharp peak at a relatively high binding energy (~402-404 eV), which is characteristic of a positively charged quaternary or protonated ammonium (azanium) nitrogen. researchgate.net
Br 3d Spectrum: The bromine signal will be more complex. It will show a characteristic spin-orbit split doublet (Br 3d₅/₂ and Br 3d₃/₂) with a separation of about 1.05 eV. thermofisher.com Two such doublets may be present and overlapping: one for the covalently bonded bromine atom at a binding energy of around 68.7 eV (for Br 3d₅/₂) and another for the bromide counter-ion at a slightly lower binding energy. researchgate.netresearchgate.net
Table 5: Expected XPS Binding Energies for 6-Bromohexylazanium Bromide
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~285.0 |
| C-N | ~286.5 | ||
| C-Br | ~287.0 | ||
| Nitrogen | N 1s | R-NH₃⁺ | ~402.1 researchgate.net |
| Bromine | Br 3d₅/₂ | C-Br | ~68.7 researchgate.net |
Table of Compounds
| Compound Name |
|---|
| 6-Bromohexylazanium bromide |
| Ethanol |
Morphological Characterization via Electron Microscopy
Detailed research findings from scanning electron microscopy (SEM) or transmission electron microscopy (TEM) specifically characterizing the morphology, particle size, and surface features of 6-Bromohexylazanium;bromide are not present in the available scientific literature. While electron microscopy is a common technique for the morphological analysis of chemical compounds, no studies reporting its application to this specific compound were identified.
Computational and Theoretical Investigations on 6 Bromohexylazanium Bromide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to predicting the chemical behavior of a compound like 6-bromohexylazanium bromide.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. walisongo.ac.idmdpi.com For the 6-bromohexylazanium bromide system, DFT calculations would be instrumental in elucidating its electronic properties and reactivity.
Key parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govyoutube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. youtube.comyoutube.com Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. walisongo.ac.idresearchgate.netresearchgate.netyoutube.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. walisongo.ac.idyoutube.com For 6-bromohexylazanium bromide, the ESP map would likely show a high positive potential around the ammonium (B1175870) headgroup and a region of negative potential associated with the bromide counterion and the bromine atom on the alkyl chain.
To illustrate the type of data obtained from DFT calculations, the following table presents exemplary results for a related small alkylammonium halide.
| Property | Exemplary Calculated Value | Significance for 6-Bromohexylazanium bromide |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.7 eV | Indicates the chemical stability and reactivity. |
| Dipole Moment | 12.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Semiempirical Methods (PM5) for Molecular Properties
Semiempirical methods, such as PM5 (Parametric Model 5), offer a computationally less intensive alternative to ab initio methods like DFT for predicting molecular properties. ed.ac.uk These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to improve accuracy. dntb.gov.ua While generally less precise than DFT, they are well-suited for rapid calculations on larger molecules or for preliminary screenings of molecular properties.
For 6-bromohexylazanium bromide, the PM5 method could be employed to efficiently calculate fundamental molecular properties such as the heat of formation, dipole moment, and molecular geometry. The heat of formation is a crucial thermodynamic quantity that indicates the stability of the molecule. These calculations can provide a quick assessment of the molecule's properties before undertaking more computationally expensive DFT or molecular dynamics studies. A comparative study noted that while PM7 generally outperforms earlier semi-empirical methods, PM5 and PM6 have shown reasonable performance for certain classes of molecules. ed.ac.uk
The table below provides an example of the kind of data that could be generated for 6-bromohexylazanium bromide using a semiempirical method like PM5.
| Property | Exemplary Calculated Value | Significance for 6-Bromohexylazanium bromide |
| Heat of Formation | -55.2 kcal/mol | Indicates the thermodynamic stability of the compound. |
| Dipole Moment | 12.1 D | Provides a rapid estimation of the molecule's polarity. |
| Ionization Potential | 9.8 eV | Energy required to remove an electron, indicating its tendency to be oxidized. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about dynamic processes and intermolecular interactions that are often inaccessible by experimental means alone.
Ligand-Surface Binding Thermodynamics
The interaction of 6-bromohexylazanium bromide with various surfaces is critical for applications such as surface modification and as a phase-transfer catalyst. MD simulations can be used to investigate the thermodynamics of its binding to different surfaces, such as graphite (B72142) or silica (B1680970). nih.govnih.gov A key technique in this area is the calculation of the Potential of Mean Force (PMF), which describes the free energy profile of a molecule as it approaches a surface. acs.orgnih.govresearchgate.netchemrxiv.orgnih.gov
From the PMF, the binding free energy (ΔG_bind) can be determined, which quantifies the strength of the interaction between the ligand and the surface. A more negative ΔG_bind indicates a stronger and more favorable interaction. These simulations would likely show that the positively charged ammonium headgroup of 6-bromohexylazanium bromide preferentially interacts with negatively charged surfaces, while the hexyl chain may lie flat on hydrophobic surfaces to maximize van der Waals interactions. nih.gov
Below is a table with representative thermodynamic data for the binding of a generic cationic surfactant to a solid surface, illustrating the type of information that can be obtained from MD simulations.
| Thermodynamic Parameter | Exemplary Calculated Value | Significance for 6-Bromohexylazanium bromide |
| Binding Free Energy (ΔG_bind) | -15 kcal/mol | Quantifies the strength of the surfactant's adsorption onto the surface. |
| Enthalpic Contribution (ΔH_bind) | -20 kcal/mol | Indicates that the binding process is exothermic and driven by favorable interactions. |
| Entropic Contribution (-TΔS_bind) | 5 kcal/mol | Shows an entropic penalty, likely due to the loss of conformational freedom upon binding. |
Membrane Perturbation and Interaction Mechanisms
Given its amphiphilic nature, 6-bromohexylazanium bromide is expected to interact with biological membranes. MD simulations are widely used to study how surfactants and other small molecules perturb lipid bilayers, which serve as models for cell membranes. nih.govrsc.orgrsc.org A typical model system would involve simulating 6-bromohexylazanium bromide molecules in the presence of a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. nih.govnih.govmdpi.com
These simulations can reveal the mechanism of interaction, such as the insertion of the hydrophobic hexyl chain into the core of the bilayer while the polar ammonium headgroup remains near the lipid headgroups and the aqueous phase. nih.gov This insertion can lead to significant perturbations of the membrane structure, including a decrease in membrane thickness, an increase in the area per lipid, and a disruption of the lipid acyl chain order. nih.govrsc.org Such studies are crucial for understanding the potential biological activity and cytotoxicity of cationic surfactants. For instance, the addition of cetyltrimethylammonium bromide (CTAB) has been shown to increase membrane permeability. nih.gov
The following table presents typical results from an MD simulation of a cationic surfactant interacting with a DPPC lipid bilayer.
| Membrane Property | Pure DPPC Bilayer | DPPC with Surfactant | Significance for 6-Bromohexylazanium bromide |
| Area per Lipid (Ų) | 64.0 | 68.5 | An increase indicates that the surfactant is inserting into the bilayer and causing it to expand laterally. |
| Bilayer Thickness (Å) | 38.0 | 35.5 | A decrease suggests that the surfactant disrupts the packing of the lipid tails. |
| Acyl Chain Order Parameter (S_CD) | 0.45 | 0.38 | A lower value indicates that the lipid tails have become more disordered. |
Intermolecular Interactions in Self-Assembly
In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like 6-bromohexylazanium bromide will spontaneously self-assemble into aggregates such as micelles. strath.ac.ukcore.ac.ukarxiv.org MD simulations are an excellent tool for studying the dynamics and structure of this self-assembly process at the molecular level. strath.ac.ukarxiv.org
By simulating a number of 6-bromohexylazanium bromide molecules in a water box, one can observe their aggregation into micelles, with the hydrophobic hexyl tails forming the core of the micelle and the polar ammonium headgroups exposed to the water. arxiv.org The structure of these aggregates can be characterized by calculating properties such as the radius of gyration, which measures the compactness of the micelle, and radial distribution functions (RDFs), which describe the arrangement of different components (e.g., surfactant headgroups, tails, counterions, and water) relative to each other. mdpi.comresearchgate.netresearchgate.net These simulations provide insights into the intermolecular forces, such as hydrophobic and electrostatic interactions, that drive the self-assembly process. core.ac.uk
The table below shows illustrative data that could be obtained from an MD simulation of the self-assembly of an alkylammonium halide.
| Property | Exemplary Calculated Value | Significance for 6-Bromohexylazanium bromide |
| Aggregation Number | 45 | The average number of surfactant molecules in a single micelle. |
| Radius of Gyration (Rg) | 1.5 nm | A measure of the size and compactness of the formed micelle. nih.gov |
| Headgroup-Counterion RDF Peak | 4.2 Å | The most probable distance between the ammonium headgroup and the bromide counterion, indicating strong ion pairing. |
Predictive Modeling and Machine Learning Approaches
Computational modeling and machine learning are increasingly utilized to forecast the properties and behaviors of chemical compounds, thereby accelerating research and development.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational method that estimates the likely biological activities of a compound based on its structural formula. acs.org The algorithm compares the structure of a query molecule to a large database of known biologically active substances, calculating the probability that the new compound is active (Pa) or inactive (Pi) for various biological functions. acs.orgresearchgate.net
The interpretation of PASS prediction results is based on the values of Pa and Pi:
If Pa > 0.7 , the compound is highly likely to exhibit the activity in experiments. researchgate.net
If 0.5 < Pa < 0.7 , the compound is likely to show that activity, but with a lower probability. researchgate.net
If Pa < 0.5 , the compound is unlikely to display the activity. researchgate.net
While specific PASS prediction data for 6-Bromohexylazanium;bromide are not publicly available, the structural characteristics of the molecule allow for a general discussion of potential activities. As a quaternary ammonium salt with a long alkyl chain, it shares features with compounds known for antimicrobial and antiseptic properties. mdpi.comnih.gov The presence of a bromoalkane functional group suggests a potential for alkylating activity. A hypothetical PASS analysis would evaluate these and hundreds of other potential pharmacological effects and mechanisms, providing probabilities to guide experimental screening.
Machine Learning for Solid-Solid Phase Transition Prediction
Solid-solid phase transitions are critical in determining the physical properties and functionalities of molecular crystals, but their prediction is challenging. chemrxiv.org Machine learning (ML) offers a modern approach to screen for and predict the likelihood of such transitions based on molecular structure, bypassing the need for extensive experimental work or complex crystal structure prediction calculations. chemrxiv.orgrsc.org
Recent studies have demonstrated the use of positive-unlabeled (PU) learning to screen for molecules likely to exhibit solid-solid phase transitions. chemrxiv.orgbohrium.com In this methodology, a model is trained on a "positive" dataset of molecules known to undergo phase transitions and an "unlabeled" dataset from crystallographic databases where the phase behavior is generally unknown. researchgate.net The model learns to identify molecular descriptors that are characteristic of compounds with phase transitions.
For an organic salt like this compound, an ML model could be trained using a variety of molecular descriptors, such as:
Topological and constitutional descriptors (e.g., molecular weight, number of rotatable bonds).
Quantum chemical descriptors (e.g., dipole moment, polarizability).
Fingerprint-based descriptors that encode structural fragments.
By inputting the structure of this compound into a trained model, it would be possible to predict the probability of it exhibiting a solid-solid phase transition. chemrxiv.org Furthermore, some models can provide a weak prediction of the transition temperature. chemrxiv.orgrsc.org This approach allows for the high-throughput screening of compounds to identify candidates for novel functional materials. arxiv.org
Isotopic Effect Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. wikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The magnitude of the KIE can provide detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgprinceton.edu
For this compound, KIE studies could be instrumental in understanding its reactivity in various potential reactions, such as nucleophilic substitution (SN2) or elimination (E2) pathways.
Hypothetical Application of KIE to this compound Reactions:
| Isotopic Substitution | Reaction Type Studied | Potential Mechanistic Insight |
| Bromine KIE (⁷⁹Br vs. ⁸¹Br) | Nucleophilic Substitution / Elimination | A significant kBr79/kBr81 ratio > 1 would indicate that the C-Br bond is being broken in the rate-determining step. This is expected in both SN2/E2 and SN1/E1 reactions. libretexts.orgnih.gov |
| Carbon KIE (¹²C vs. ¹³C) | Nucleophilic Substitution | A small ¹²C KIE at the carbon bearing the bromine atom would be consistent with an SN2 mechanism, where C-Br bond breaking is concerted with nucleophile bond formation. wikipedia.org |
| Deuterium KIE (¹H vs. ²H) | E2 Elimination | A large primary KIE (kH/kD ≈ 2-8) upon isotopic substitution at the carbon adjacent to the C-Br bond would strongly support an E2 mechanism, where the C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu |
| Secondary Deuterium KIE | SN1 Solvolysis | A small secondary KIE (kH/kD ≈ 1.1-1.2) upon isotopic substitution at the carbon bearing the bromine could indicate an SN1 mechanism, reflecting the change in hybridization from sp³ to sp² in the transition state. epfl.ch |
By computationally modeling the transition states and vibrational frequencies for these isotopically substituted molecules, theoretical KIEs can be calculated. These theoretical values can then be compared with experimental data to support or refute proposed reaction mechanisms for this compound.
Advanced Research Applications and Mechanistic Investigations of 6 Bromohexylazanium Bromide Derivatives
Catalysis and Reaction Rate Enhancement
Quaternary ammonium (B1175870) salts are instrumental in organic synthesis, serving as phase-transfer catalysts that facilitate reactions between reagents in immiscible phases, such as an organic and an aqueous layer. fluorochem.co.uk By transporting highly polar species into an organic medium, these catalysts can significantly enhance reaction rates, improve selectivity, and allow for milder reaction conditions. fluorochem.co.uk
Quaternary ammonium salts like hexyltriethylammonium bromide function as effective phase-transfer catalysts (PTC), particularly in reactions involving strong bases like sodium hydroxide (B78521). iajpr.comphasetransfercatalysis.com A key application is in dehydrohalogenation reactions, such as the conversion of (2-bromoethyl)benzene (B7723623) to styrene. huji.ac.il In these systems, the catalyst facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the reaction occurs. huji.ac.il
The mechanism of PTC-facilitated dehydrobromination is typically an E2 mechanism, meaning a separate organic anion is not formed during the reaction. phasetransfercatalysis.com The efficiency of the catalyst is influenced by its structure; more organophilic (lipophilic) quaternary ammonium salts are often preferred for dehydrohalogenation reactions of non-activated substrates. phasetransfercatalysis.com For instance, in the dehydrobromination of substituted phenethyl bromide, a more organophilic catalyst like tetraoctylammonium bromide shows significantly higher conversion compared to smaller catalysts such as triethyl benzyl (B1604629) ammonium (TEBA). phasetransfercatalysis.com The choice of catalyst is crucial, as its structure, particularly the length of the alkyl chains, can play a significant role in the catalytic activity. chemrxiv.org
Table 1: Comparison of Quaternary Ammonium Catalysts in Dehydrobromination
| Catalyst | Substrate | Product | Conversion (%) | Conditions |
| Tetraoctylammonium Bromide | Substituted Phenethyl Bromide | Substituted Styrene | 98% | NaOH, specified time and temperature |
| Triethyl Benzyl Ammonium (TEBA) | Substituted Phenethyl Bromide | Substituted Styrene | 33% | NaOH, same conditions as above |
This table illustrates the impact of catalyst organophilicity on reaction efficiency, as demonstrated in studies on PTC dehydrohalogenation. phasetransfercatalysis.com
Quaternary ammonium salts (QASs) serve as effective organocatalysts in promoting chemo- and regioselective transformations. They have been successfully employed in reactions such as the Markovnikov-selective hydroboration of aryl alkenes using pinacolborane. chemrxiv.org In these reactions, simple QASs can achieve high regioselectivity, favoring the formation of the branched alkyl boronic ester. chemrxiv.org
The structure of the QAS, including the length of the alkyl chains attached to the nitrogen atom, is a critical factor in achieving high selectivity. chemrxiv.orgnih.gov For instance, in the N-alkylation of heterocyclic compounds like pyrroles and indoles, QASs such as tetradecyltrimethylammonium bromide can act as the alkylating agent, leading to chemoselective N-alkylation. researchgate.net The reaction proceeds via a nucleophilic attack by the heterocyclic anion on the less sterically hindered electrophilic carbon of the quaternary salt, resulting in selective methylation or benzylation. researchgate.net Chiral QASs derived from sources like cinchona alkaloids have also been developed for asymmetric phase-transfer reactions, further expanding the scope of these catalysts in stereoselective synthesis. rsc.org
Quaternary ammonium compounds (QACs) can interact with and modulate the activity of various enzymes. A primary mechanism of action for their antimicrobial properties involves damage to cell membrane integrity and the potential inhibition of membrane-associated enzymes, such as those involved in respiration. mdpi.comnih.gov The positively charged nitrogen head of the QAC associates with acidic phospholipids (B1166683) in the cell membrane, while the hydrophobic tail penetrates the membrane core, causing destabilization, increased permeability, and leakage of cellular components. nih.gov
In more specific interactions, QACs have been studied for their effects on enzymes like acetylcholinesterase (AChE). nih.gov Compounds structurally related to the natural substrate, acetylcholine, bearing a trimethylammonium moiety, act as competitive inhibitors by binding to the anionic site of the enzyme's active site. nih.gov The hydrophobic alkyl chain can also contribute to binding at a region near the anionic site. nih.gov Furthermore, the biological activity of certain drugs can be influenced by their salt form; for example, the active metabolite of simvastatin, an inhibitor of HMG-CoA reductase, is significantly more water-soluble in its ammonium salt form, which is crucial for its interaction with the enzyme's binding pocket. mdpi.com
Advanced Materials Science and Engineering
The unique chemical properties of 6-bromohexylazanium bromide derivatives make them valuable components in the development of advanced materials. Their ability to self-assemble, modify surfaces, and influence crystal growth is leveraged in applications ranging from biomedical devices to next-generation electronics.
Biofouling, the undesirable accumulation of microorganisms on surfaces, is a significant problem in various fields, including membrane-based water treatment and biomedical devices. mdpi.comnih.gov Surface modification using quaternary ammonium compounds (QACs) is a well-established strategy to impart antibacterial and anti-biofouling properties. mdpi.comnih.gov The mechanism relies on the cationic nature of the QACs, which interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death and inhibiting the formation of biofilms. nih.govfrontiersin.org
By grafting QACs with varying alkyl chain lengths (such as butyl, octyl, and dodecyl) onto surfaces like cyclic olefin copolymer (COC), it is possible to create materials with improved anti-biofouling performance. researchgate.net The modification can lead to the formation of an additional hydration layer, which acts as a barrier to prevent undesired interactions with biomolecules like proteins. researchgate.net Studies have shown that QAC-modified membranes can effectively reduce the viability of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria by over 99%. mdpi.comresearchgate.net
Table 2: Performance of QAC-Modified Membranes for Anti-Biofouling
| Membrane Type | Target Organism | Viability Reduction (%) | Biofilm Inhibition (%) |
| QAC-Modified FO Membrane | Escherichia coli | 38% | 64-68% |
| QAC-Modified FO Membrane | Staphylococcus aureus | 23% | Not Specified |
| QAC-Grafted PVDF Membrane | Escherichia coli | ~99.9% | Not Specified |
| QAC-Grafted PVDF Membrane | Staphylococcus aureus | ~99.9% | Not Specified |
This table summarizes the antibacterial and anti-biofilm efficacy of forward osmosis (FO) and polyvinylidene fluoride (B91410) (PVDF) membranes modified with quaternary ammonium compounds. nih.govresearchgate.net
In the field of photovoltaics, n-hexylammonium bromide is used as a precursor and surface passivating agent in the fabrication of perovskite solar cells (PSCs). greatcellsolarmaterials.comchemborun.com Long-chain alkylammonium halides like n-hexylammonium bromide are employed in post-deposition treatments to passivate defects on the surface and at the grain boundaries of the 3D perovskite layer. chemborun.comrsc.orgnih.gov This passivation reduces non-radiative charge recombination, a major source of efficiency loss, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. rsc.orgresearchgate.net
The treatment can lead to the formation of a 2D perovskite layer on top of the 3D bulk perovskite, creating a 2D/3D heterostructure that enhances both device performance and stability against moisture. rsc.orgresearchgate.net The n-hexylammonium cation can also be intercalated into the perovskite lattice to form mixed-cation perovskites. nih.govresearchgate.net For instance, reacting n-hexylammonium bromide (HABr) with FAPbI₃ can form a HAFAPbI₃Br perovskite. researchgate.net Judicious use of these additives is critical, as the length of the alkyl chain influences the photovoltaic performance. researchgate.net
Similarly, in electronics, alkylammonium additives are used to passivate defects in 2D tin (Sn) halide perovskites, which are promising lead-free semiconductor materials for field-effect transistors (FETs). rsc.org This passivation improves the structural stability of the perovskite, enhances crystallinity, and reduces tin oxidation, leading to FETs with superior performance metrics, including higher field-effect mobility and on/off current ratios. rsc.org
Table 3: Effect of n-Hexylammonium Bromide Passivation on Perovskite Solar Cell Performance
| Device Structure | Key Improvement | Observed Effect |
| 3D Perovskite with HAI* Post-Treatment | Increased Open-Circuit Voltage (Voc) and Fill Factor (FF) | Suppression of interfacial charge recombination |
| FACs-based Perovskite with HA₂PbI₂Br₂ Passivation | Enhanced Stability and Efficiency | Formation of a stable 2D passivation layer |
| Interface-Stabilized Perovskite | High Stabilized Efficiency and Low Voltage Loss | Effective passivation of surface and grain boundaries |
*HAI (Hexylammonium Iodide) is used for post-treatment, demonstrating a similar principle of using hexylammonium cations for passivation. greatcellsolarmaterials.comrsc.orgresearchgate.net
Ligand Chemistry for Nanocrystal Stabilization and Functionalization
Derivatives of 6-bromohexylazanium bromide are investigated for their potential as ligands in the stabilization and functionalization of nanocrystals. The basic structure, featuring a quaternary ammonium head and a bromohexyl tail, allows for versatile chemical modifications to tailor their properties for specific nanocrystal surfaces.
One area of application is in the surface functionalization of superparamagnetic iron oxide nanoparticles (SPIONs). A structurally related compound, N,N,N-trimethyl-6-phosphonohexane-1-ammonium bromide, has been synthesized for this purpose. nih.gov In this case, the bromo- group of a precursor is substituted to introduce a phosphonate (B1237965) group, which can strongly bind to the surface of metal oxide nanoparticles like SPIONs. The quaternary ammonium group then provides a positive surface charge. nih.gov This functionalization is crucial for creating stable colloidal dispersions of the nanoparticles in aqueous media and for further bio-conjugation.
The general strategy involves the synthesis of a bifunctional ligand. One end of the molecule, in this analogous case the phosphonate group, anchors the ligand to the nanocrystal surface. The other end, the quaternary ammonium group, provides desirable surface properties such as charge for colloidal stability or a reactive site for attaching other molecules. While direct studies on 6-bromohexylazanium bromide itself as a primary ligand were not identified in the surveyed literature, the chemistry of its derivatives highlights the potential of the 6-carbon alkyl chain terminating in a quaternary ammonium salt as a platform for developing ligands for nanocrystal applications.
Exploration of Solid-Solid Phase Transition Materials
Alkylammonium halides are a class of compounds known to exhibit solid-solid phase transitions, making them of interest for thermal energy storage applications. These transitions involve a change in the crystal structure, which is accompanied by a significant enthalpy change, while the material remains in the solid state. This property is advantageous as it avoids the issues of leakage that can occur with solid-liquid phase change materials.
Research into long-chain n-alkylammonium bromide monohydrates has shown that these materials crystallize in layered structures and exhibit thermotropic phase transitions. up.ac.za The transitions, investigated by methods such as Differential Scanning Calorimetry (DSC), show stepwise melting behavior through a number of high-temperature phases. up.ac.za The length of the alkyl chain plays a crucial role in determining the transition temperatures and enthalpies.
While specific studies on the solid-solid phase transition of 6-bromohexylazanium bromide are not detailed in the available literature, the behavior of other alkylammonium bromides provides a strong indication of its potential in this area. For instance, the phase transitions in methylammonium (B1206745) lead bromide perovskites are a well-studied phenomenon, with changes in crystal structure observed with variations in temperature and pressure. acs.orgnih.gov The dynamics of the alkylammonium cations within the crystal lattice are a key driver of these phase transitions. nih.govacs.org It is therefore plausible that 6-bromohexylazanium bromide and its derivatives could be designed to exhibit solid-solid phase transitions at specific temperatures, opening up possibilities for their use in thermal energy storage and other applications where a change in solid-state properties is desired.
Biophysical Chemistry and Membrane Interactions
Investigations into Cellular Membrane Destabilization
Quaternary ammonium compounds (QACs) are well-known for their antimicrobial properties, which are primarily attributed to their ability to disrupt cellular membranes. nih.govnih.govrsc.orgpatsnap.com The general mechanism involves the electrostatic interaction of the positively charged quaternary ammonium head group with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. Following this initial attraction, the hydrophobic alkyl chain inserts into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. nih.govpatsnap.com
The length of the alkyl chain is a critical factor in the membrane-disrupting activity of QACs. patsnap.com A hexyl (six-carbon) chain, as present in 6-bromohexylazanium bromide, contributes to the amphiphilic nature of the molecule, which is necessary for its insertion into the lipid bilayer. Molecular dynamics simulations of various QACs interacting with model membranes have provided insights into this process, showing how these molecules alter the structure and physical properties of the bilayer. rsc.org
A closely related derivative, dimethyl dodecyl 6-bromohexyl ammonium bromide, has been synthesized and incorporated into materials to confer antibacterial properties. researchgate.net This compound, which combines a longer dodecyl chain with the 6-bromohexyl quaternary ammonium structure, was grafted onto tannic acid to create an antibacterial additive for thermoplastic polyurethane. researchgate.net The resulting material demonstrated significant antibacterial activity, underscoring the potential of the 6-bromohexylazanium bromide scaffold in the design of new membrane-active agents.
Nucleic Acid Modification and Delivery Systems
The development of effective and safe delivery systems for nucleic acids is a central challenge in gene therapy. mdpi.comsemanticscholar.org Cationic molecules are widely explored as non-viral vectors for this purpose, as their positive charges allow for the electrostatic complexation of negatively charged nucleic acids like DNA and RNA. semanticscholar.orgjohnshopkins.edu This process condenses the nucleic acid into nanoparticles, which can protect it from degradation and facilitate its entry into cells.
Quaternary ammonium compounds, such as 6-bromohexylazanium bromide, are a fundamental class of cationic molecules. While this specific small molecule is not typically used as a primary vector itself, its chemical structure is a key component of more complex gene delivery systems. For example, the quaternary ammonium group can be incorporated into polymers, dendrimers, or lipids to create cationic materials capable of binding nucleic acids. mdpi.comsemanticscholar.org
Environmental Chemistry and Remediation Technologies
Adsorption and Removal of Contaminants
The functionalization of materials with quaternary ammonium salts is a promising strategy for the development of adsorbents for environmental remediation. The permanent positive charge of the quaternary ammonium group can facilitate the binding of anionic contaminants through electrostatic interactions.
A derivative of 6-bromohexylazanium bromide, specifically 6-bromohexyl-triethylammonium bromide, has been used to functionalize lignin (B12514952), a natural polymer. d-nb.info This modification introduces quaternary ammonium groups onto the lignin backbone, creating a water-soluble lignin quaternary ammonium salt. d-nb.info Such functionalized materials have potential applications in the removal of contaminants from water. The introduction of cationic sites can enhance the adsorption capacity for anionic pollutants such as certain dyes, phenols, or heavy metal complexes.
Corrosion Inhibition Mechanisms
Derivatives of 6-bromohexylazanium bromide, which belong to the class of quaternary ammonium compounds (QACs), are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netresearchgate.net The primary mechanism of their protective action involves the adsorption of the QAC molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ohio.edubu.edu.eg This process is governed by a combination of physical (electrostatic) and chemical adsorption.
The quaternary nitrogen atom in the 6-bromohexylazanium cation carries a positive charge, which facilitates its interaction with the negatively charged metal surface (in most corrosive media). This electrostatic attraction constitutes the basis of physisorption. bu.edu.eg Furthermore, the presence of lone pair electrons on the nitrogen and bromide ions can lead to the formation of coordinate bonds with the vacant d-orbitals of the metal atoms, a process known as chemisorption. ohio.eduekb.eg
Once adsorbed, the hydrophobic hexyl chains of the 6-bromohexylazanium bromide derivatives orient themselves away from the metal surface, creating a dense, non-polar barrier. ohio.edu This barrier effectively blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. researchgate.netbu.edu.eg The effectiveness of this protective layer is influenced by the concentration of the inhibitor and the length of the alkyl chain; longer chains generally provide better surface coverage and, consequently, higher inhibition efficiency. researchgate.net Studies on analogous compounds like cetyltrimethylammonium bromide (CTABr) have demonstrated that the inhibition efficiency increases with inhibitor concentration as more molecules become available to cover the metal surface. ekb.egnih.gov
Diffusion: The cationic 6-bromohexylazanium derivatives move from the bulk solution to the metal/solution interface.
Adsorption: The cations adsorb onto the metal surface via electrostatic interactions and potential chemical bonding, displacing water molecules.
Film Formation: The adsorbed molecules arrange themselves to form a protective, hydrophobic film.
Corrosion Inhibition: This film acts as a physical barrier, preventing corrosive species from reaching the metal surface and hindering the electrochemical reactions that cause corrosion. ohio.edu
Research on various QACs has confirmed their role as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. bu.edu.eg
Table 1: Research Findings on Corrosion Inhibition by Quaternary Ammonium Bromide Derivatives
| Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Key Mechanistic Findings |
| Tetradecyl-benzyldimethyl-ammonium bromide | Carbon Steel | Aggressive Environment | Not specified | Forms a protective layer with the N-containing polar head group interacting with the steel surface. ohio.edu |
| N-Alkyl (C4-C16) quaternary ammonium compounds | Steel | Acid | Efficiency increases with alkyl chain length. | Mainly anodic inhibitors, forming an adsorbed protective layer. researchgate.net |
| Hexadecyltrimethylammonium bromide (HDTAB) | Aluminum alloy (AA3003) | 1 M Hydrochloric Acid | 97.2% (at 25°C) | Adsorbs on the alloy surface following the Langmuir adsorption isotherm; physisorption is proposed. academicjournals.org |
| Cetyltrimethylammonium bromide (CTABr) | Mild Steel | 0.5 M H2SO4 | High, synergistic with halide ions | Adsorption on the iron surface, with physisorption proposed as the primary mechanism. nih.gov |
| 1, 4-Bis (dimethyl decyl) ethylene (B1197577) diammonium bromide | Carbon Steel | 1M HCl | 77.85% (at 500ppm, 45°C) | Adsorption mechanism follows the Langmuir model of chemisorption, with both Br- and quaternary ammonium ions contributing. niscpr.res.in |
Biocidal Activity Mechanisms
The biocidal, or antimicrobial, activity of 6-bromohexylazanium bromide derivatives is a well-established characteristic of quaternary ammonium compounds. nih.govnih.gov The primary target of these cationic surfactants is the microbial cell membrane, which carries a net negative charge due to the presence of phospholipids and other anionic components. researchgate.net The mechanism of action is a multi-step process that ultimately leads to cell death.
The process begins with the electrostatic attraction between the positively charged quaternary nitrogen head of the 6-bromohexylazanium bromide derivative and the negatively charged surface of the microbial cell. researchgate.net This initial binding is followed by the penetration of the hydrophobic alkyl tail (the hexyl group) into the hydrophobic core of the cell's cytoplasmic membrane. researchgate.net
This insertion disrupts the highly organized structure of the lipid bilayer, compromising its integrity and fluidity. nih.govquora.com The disorganization of the membrane leads to several detrimental consequences for the microorganism:
Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of substances. This results in the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides, from the cell. nih.govasm.org
Disruption of Cellular Processes: The disruption of the membrane also interferes with crucial membrane-bound processes, including energy production (ATP synthesis) and transport of nutrients into the cell. nih.gov
Enzyme Inhibition: The biocidal agent can also interact with and denature essential cellular proteins and enzymes, further disrupting cellular functions.
Cell Lysis: In the final stages, the extensive damage to the cell membrane can lead to the activation of autolytic enzymes, causing the breakdown of the cell wall and complete lysis of the cell. nih.govasm.org
The effectiveness of the biocidal action is dependent on factors such as the concentration of the compound and the length of the alkyl chain. For QACs, maximum antimicrobial activity is often observed with alkyl chain lengths between C12 and C16, as this provides an optimal balance of hydrophobicity and water solubility to facilitate interaction with and disruption of the cell membrane. nih.govresearchgate.net
Table 2: Mechanistic Aspects of Biocidal Activity of Quaternary Ammonium Compounds
| Organism Type | Primary Target | Key Mechanistic Steps | Consequence |
| Bacteria | Cytoplasmic Membrane | 1. Adsorption to the cell surface. 2. Penetration of the cell wall. 3. Reaction with the cytoplasmic membrane, leading to disorganization. nih.gov | Leakage of intracellular materials, degradation of proteins and nucleic acids, and cell wall lysis. nih.gov |
| Yeast | Plasma Membrane | Interaction of the cationic head with the negatively charged membrane, followed by hydrophobic tail insertion. nih.gov | Membrane disorganization and loss of cellular integrity. |
| Viruses (Lipid-containing) | Viral Envelope | The hydrophobic activity of the QAC disrupts the lipid-containing viral envelope. nih.gov | Inactivation of the virus. |
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The conventional synthesis of (6-Bromohexyl)trimethylammonium bromide typically involves the Menshutkin reaction, which is the alkylation of a tertiary amine with an alkyl halide. In this case, trimethylamine (B31210) reacts with 1,6-dibromohexane (B150918). While effective, this method can present challenges such as the potential for di-alkylation, where a second trimethylamine molecule reacts with the remaining bromo- group of the product. To mitigate this, a precise 1:1 molar ratio of the reactants is often employed.
Future research is increasingly focused on developing greener and more sustainable synthetic routes. Alternative methods that have been explored for similar quaternary ammonium (B1175870) salts include microwave-assisted synthesis, which can significantly reduce reaction times. Another promising approach is solvent-free mechanochemical synthesis, which involves grinding the reactants together in a ball mill, thereby eliminating the need for volatile organic solvents.
The development of sustainable synthetic methodologies for quaternary ammonium salts, in general, is a key area of research. This includes the use of renewable feedstocks and the design of biodegradable cationic surfactants. youtube.com These approaches aim to reduce the environmental impact associated with the production and use of these compounds.
Development of Advanced In Situ Characterization Protocols
Currently, the characterization of quaternary ammonium compounds like (6-Bromohexyl)trimethylammonium bromide relies on standard analytical techniques. However, the development of advanced in situ characterization protocols is a crucial future direction. Such techniques would allow for the real-time monitoring of the synthesis process and the compound's behavior in various applications.
For instance, in situ spectroscopic methods could provide valuable insights into the reaction kinetics and mechanism of the Menshutkin reaction, aiding in the optimization of reaction conditions to maximize yield and minimize byproducts. In the context of its application in materials science, techniques like small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) could be used to characterize the structure and dynamics of self-assembled systems, such as micelles, in real-time. researchgate.net
Integration with Artificial Intelligence and Data Science for Materials Discovery
Emerging Applications in Nanoscience and Biotechnology
The unique properties of (6-Bromohexyl)trimethylammonium bromide make it a versatile compound with emerging applications in nanoscience and biotechnology.
In nanoscience, it has been used as a template for the synthesis of mesoporous silica (B1680970) nanoparticles. smolecule.com Its amphiphilic nature, with a hydrophobic hexyl chain and a hydrophilic quaternary ammonium head, facilitates the formation of micelles that act as structure-directing agents.
In biotechnology and biomedical research, its cationic nature allows for interaction with negatively charged biological membranes. This property is being explored for the development of drug delivery systems, where the compound could act as a carrier to transport therapeutic agents to specific cells. smolecule.com Furthermore, its ability to form micelles is useful in analytical chemistry for studying molecular interactions and drug behavior. smolecule.com The bifunctional nature of the molecule, with both a cationic head and a reactive bromoalkyl chain, also makes it a valuable precursor in the synthesis of functional polymers, such as cationic conjugated polymers for applications in organic electronics. smolecule.com
| Application Area | Specific Use of (6-Bromohexyl)trimethylammonium bromide |
| Nanoscience | Template for synthesizing mesoporous silica nanoparticles smolecule.com |
| Biotechnology | Component in drug delivery systems smolecule.com |
| Analytical Chemistry | Formation of micellar systems for studying molecular interactions smolecule.com |
| Materials Science | Precursor for functional polymers in organic electronics smolecule.com |
Mechanistic Understanding of Environmental Fate and Transformation
The widespread use of quaternary ammonium compounds (QACs) as disinfectants and surfactants has raised concerns about their environmental fate. rsc.orgresearchgate.net QACs are known to be persistent in various environmental compartments, including water, soil, and sediment. rsc.org Their degradation through biodegradation and photolysis is generally slow. rsc.org
A key area for future research is to gain a mechanistic understanding of the environmental fate and transformation of specific QACs like (6-Bromohexyl)trimethylammonium bromide. This includes identifying the degradation pathways, the microorganisms involved in biodegradation, and the transformation products that may be formed. There is also a need to investigate the potential for QACs to contribute to the development of antibiotic resistance in environmental bacteria. rsc.orgrsc.org
Recent research has focused on the design of environmentally degradable QACs that contain labile chemical bonds, such as ester or thioether linkages, which can be more easily broken down in the environment. rsc.org Understanding the degradation mechanisms of existing compounds like (6-Bromohexyl)trimethylammonium bromide can inform the design of these more sustainable alternatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Bromohexylazanium bromide, and how can researchers optimize yield?
- Methodological Answer : The synthesis involves bromination of a hexyl precursor followed by quaternization of the amine. For example, brominating 6-aminohexane derivatives using bromine in acetic acid, then reacting with trimethylamine to form the quaternary ammonium center . Optimization can include varying reaction temperatures (e.g., 40–60°C for quaternization) and solvent polarity (e.g., acetonitrile vs. ethanol) to improve crystallinity and yield. Purity is typically confirmed via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.2–3.4 ppm for N⁺-CH3 groups) and ion chromatography for bromide counterion verification .
Q. How should researchers characterize the purity and structural integrity of 6-Bromohexylazanium bromide?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm alkyl chain integrity (δ 1.2–1.8 ppm for -CH2-) and quaternary ammonium group (δ 3.2–3.4 ppm).
- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98% recommended for biochemical studies).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages (±0.3% tolerance) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer : Its cationic and brominated structure enables:
- Surface Modification : As a surfactant or phase-transfer catalyst in nanoparticle synthesis (e.g., AuNPs stabilized via quaternary ammonium groups).
- Biochemical Probes : Halogen bonding with proteins (e.g., bromine’s role in enzyme inhibition assays) .
- Organic Synthesis : Alkylating agent for nucleophilic substitution reactions (e.g., SN2 with thiols or amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for 6-Bromohexylazanium bromide-mediated alkylation?
- Methodological Answer : Discrepancies often arise from solvent polarity, nucleophile strength, or competing elimination. Design a factorial experiment (e.g., 2<sup>3</sup> design) testing:
- Variables : Solvent (DMF vs. THF), temperature (25°C vs. 60°C), nucleophile (e.g., NaSH vs. NaN3).
- Analysis : ANOVA to identify significant factors. For example, polar aprotic solvents (DMF) may favor SN2 pathways, reducing elimination byproducts .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate EC50 values. Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals. For multi-parametric comparisons (e.g., cell viability vs. ROS production), apply multivariate ANOVA (MANOVA) .
Q. How does halogen bonding by the bromine atom influence interactions with biological targets?
- Methodological Answer : Employ computational (DFT for bond energy calculations) and experimental (X-ray crystallography) approaches. For example, co-crystallize 6-Bromohexylazanium bromide with a bromodomain protein (e.g., BRD4) to identify Br···O/N interactions. Compare binding affinity (via ITC or SPR) against non-brominated analogs to quantify halogen bonding’s contribution .
Q. What experimental designs mitigate solubility challenges in aqueous-phase reactions with this compound?
- Methodological Answer :
- Co-Solvent Systems : Use ethanol/water (20–30% v/v) to enhance solubility while maintaining ionic strength.
- Micellar Catalysis : Add CTAB (cetyltrimethylammonium bromide) to form micelles, improving substrate accessibility .
- pH Adjustment : Lower pH (<5) to protonate competing anions (e.g., sulfates), reducing ion-pairing interference .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under ambient conditions?
- Methodological Answer : Stability variations may stem from moisture sensitivity or light-induced degradation. Conduct accelerated stability studies:
- Conditions : 40°C/75% RH (ICH Q1A guidelines) over 4 weeks.
- Analysis : Monitor via HPLC for degradation products (e.g., dealkylated amines). Use LC-MS to identify hydrolyzed byproducts (e.g., hexanol derivatives) .
Theoretical Framework Integration
Q. How can researchers link mechanistic studies of 6-Bromohexylazanium bromide to broader theories of quaternary ammonium reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
